
Z-D-Glu-OBzl
Overview
Description
Z-D-Glu-OBzl (Benzyloxycarbonyl-D-glutamic acid γ-benzyl ester) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its CAS number is 65706-99-2, with a molecular formula of C₂₀H₂₁NO₆ and a molecular weight of 371.4 g/mol . This compound features a benzyl ester group at the γ-carboxylic acid position and a benzyloxycarbonyl (Z) protecting group on the α-amino group, making it resistant to racemization during coupling reactions. It is commercially available in various quantities (e.g., 5g for $125.00 and 25g for $435.00) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OBzl typically involves the following steps:
Protection of Amino Group: The amino group of a suitable precursor is protected using a benzyloxycarbonyl (Cbz) group.
Formation of Benzyloxy Intermediate: The protected amino compound is then reacted with benzyl alcohol to introduce the benzyloxy group.
Oxidation: The intermediate is oxidized to form the oxo-pentanoic acid structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Z-D-Glu-OBzl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Glu-OBzl involves its interaction with specific molecular targets. The benzyloxy and benzyloxycarbonylamino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Structural Analogues of Z-D-Glu-OBzl
Comparison with Z-D-Glu(OBzl)-OH
Z-D-Glu(OBzl)-OH (CAS: 59486-73-6) shares the γ-benzyl ester group but retains a free α-carboxylic acid. This structural difference impacts solubility and reactivity:
- Molecular Formula: C₂₀H₂₁NO₆ (identical to this compound).
- Molecular Weight : 371.4 g/mol (identical).
- Price : Higher than this compound (5g: $160.00; 25g: $560.00) due to additional purification steps for the free acid form .
- Applications : Used in solid-phase peptide synthesis where selective deprotection is required.
Comparison with Z-D-Glu(OtBu)-OH
Z-D-Glu(OtBu)-OH (CAS: 51644-83-8) replaces the benzyl ester with a tert-butyl (OtBu) group:
- Molecular Formula: C₁₇H₂₃NO₆.
- Molecular Weight : 337.4 g/mol.
- Price : Lower than this compound (5g: $120.00; 25g: $480.00) due to cheaper tert-butyl protection .
- Stability : OtBu is more labile under acidic conditions, enabling selective cleavage in multi-step syntheses.
Comparison with H-D-Glu(OBzl)-OBzl p-Tosylate
H-D-Glu(OBzl)-OBzl p-Tosylate (CAS: 19898-41-0) features dual benzyl ester protection and a tosylate counterion:
- Molecular Formula: C₂₆H₂₉NO₇S.
- Molecular Weight : 523.6 g/mol.
- Complexity: Higher hydrogen bond donors (3 vs. 1 in this compound) and topological polar surface area (114 Ų vs. 80 Ų), reducing membrane permeability .
Functional Analogues of this compound
Comparison with Z-Glu(OSu)-OBzl
Z-Glu(OSu)-OBzl (CAS: 34897-67-1) incorporates an N-hydroxysuccinimide (OSu) active ester:
- Molecular Formula : C₂₄H₂₄N₂O₈.
- Molecular Weight : 468.46 g/mol.
- Applications: Used as an acylating agent in solution-phase peptide synthesis.
Comparison with Z-Gly-OH
Z-Gly-OH (CAS: 1138-80-3) is a simpler analogue lacking the glutamic acid side chain:
- Molecular Formula: C₁₀H₁₁NO₄.
- Molecular Weight : 209.2 g/mol.
Physicochemical and Commercial Comparison
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Price (25g) | Key Features |
---|---|---|---|---|---|
This compound | 65706-99-2 | C₂₀H₂₁NO₆ | 371.4 | $435.00 | Dual benzyl protection, moderate solubility |
Z-D-Glu(OBzl)-OH | 59486-73-6 | C₂₀H₂₁NO₆ | 371.4 | $560.00 | Free α-carboxylic acid |
Z-D-Glu(OtBu)-OH | 51644-83-8 | C₁₇H₂₃NO₆ | 337.4 | $480.00 | Acid-labile protection |
Z-Glu(OSu)-OBzl | 34897-67-1 | C₂₄H₂₄N₂O₈ | 468.5 | N/A | Active ester, -20°C storage |
Research and Commercial Considerations
- Synthesis Utility : this compound is preferred for its stability in basic conditions, whereas Z-D-Glu(OtBu)-OH is ideal for acid-sensitive sequences .
- Commercial Availability : this compound is listed by multiple suppliers (e.g., Gil Biochem, CymitQuimica), though some report discontinuation .
- Safety and Handling : Compounds like Z-Glu(OSu)-OBzl require strict handling due to DMSO solubility and short shelf life (-80°C for 6 months) .
Biological Activity
Z-D-Glu-OBzl, also known as Z-D-glutamic acid benzyl ester, is a significant compound in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, applications, and research findings, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula CHNO and a molecular weight of approximately 371.38 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a benzyl ester on the carboxylic acid, which are crucial for its function in peptide synthesis.
Role in Peptide Synthesis
This compound serves primarily as a protected amino acid derivative in peptide synthesis. Its protective groups allow for selective modifications during the assembly of peptides, minimizing side reactions and enabling the formation of complex structures. This versatility makes it an invaluable tool in synthesizing peptide-based drugs and therapeutic agents.
The mechanism of action involves protecting the amino group during synthesis, preventing unwanted reactions. The ester group can be selectively removed under specific conditions, facilitating the incorporation of D-glutamic acid into peptide chains. This selectivity is essential for developing compounds targeting various diseases, including cancer and infectious diseases.
Biological Applications
This compound is utilized in several key biological research areas:
- Enzyme-Substrate Interactions : It aids in studying how different protecting groups influence enzyme activity and specificity, providing insights into enzyme mechanisms.
- Protein Folding Studies : The compound is instrumental in understanding protein structure and function.
- Peptide-Based Drug Development : this compound is critical in creating inhibitors and drugs that target specific biological pathways .
Research Findings
Recent studies have highlighted the significance of this compound in various applications:
- Peptide Synthesis Efficiency : Research indicates that using this compound enhances the efficiency of peptide synthesis compared to other protective groups due to its stability and reactivity balance.
- Therapeutic Potential : Compounds synthesized using this compound have shown promise in treating diseases such as cancer, with ongoing investigations into their mechanisms of action .
- Comparative Studies : Comparative analyses with similar compounds like N-Cbz-D-glutamic acid α-benzyl ester reveal that this compound offers unique advantages in terms of stability during synthesis processes.
Comparison of Protective Groups in Peptide Synthesis
Compound | Protective Group Type | Stability | Reactivity | Applications |
---|---|---|---|---|
This compound | Benzyloxycarbonyl | High | Moderate | Peptide synthesis, drug development |
N-Cbz-D-glutamic acid α-benzyl ester | Benzyloxycarbonyl | Moderate | High | Peptide synthesis |
Boc-Glu(obzl)-oh | Boc | High | Low | Peptide synthesis |
Case Studies
- Study on Enzyme Interactions : A study demonstrated that modifying this compound's structure could significantly alter enzyme-substrate interactions, shedding light on potential therapeutic targets for drug development.
- Peptide Drug Development : Research involving this compound has led to the creation of novel peptides with anti-cancer properties, showcasing its role in advancing therapeutic strategies against malignancies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Z-D-Glu-OBzl, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves benzyl ester protection of glutamic acid followed by Z-group (benzyloxycarbonyl) introduction. Key steps include:
- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups, ensuring minimal racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while low temperatures (0–4°C) reduce side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf = 0.3–0.5 in 1:1 hexane:ethyl acetate) .
- Data Consideration : Yield optimization tables comparing solvent systems, temperatures, and catalysts (e.g., DMAP) are critical for reproducibility.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm benzyl protons (δ 7.2–7.4 ppm, aromatic) and Z-group carbamate (δ 5.1–5.3 ppm for CH2). D-Glu configuration is validated via coupling constants (J = 3–5 Hz for α-proton) .
- MS : ESI-MS should show [M+H]+ at m/z 336.1 (C16H17NO6). Fragmentation patterns (e.g., loss of Bzl group at m/z 246) confirm ester stability .
- IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O) indicate functional group retention.
Advanced Research Questions
Q. What strategies resolve contradictions in enantiomeric purity assessments of this compound across different analytical methods?
- Methodological Answer : Discrepancies often arise from chiral column selection (e.g., Chiralpak AD-H vs. OD-H) or mobile phase pH.
- HPLC Optimization : Use chiral stationary phases with polar organic modifiers (e.g., 0.1% TFA in hexane/isopropanol). Compare retention times against D/L-Glu standards .
- Circular Dichroism (CD) : Correlate HPLC data with CD ellipticity at 210–220 nm to detect trace enantiomeric impurities (<1%) .
Q. How does this compound’s stability vary under physiological conditions, and what degradation pathways dominate?
- Methodological Answer :
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Major pathways include:
- Ester Hydrolysis : Loss of Bzl group forming Z-D-Glu (t1/2 = 24–48 hours).
- Racemization : pH > 8.0 accelerates α-proton inversion, detected via chiral HPLC .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life; activation energy (Ea) for hydrolysis is ~50 kJ/mol .
Q. What computational methods predict this compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to compare activation energies for D/L-Glu coupling. D-Glu shows lower ΔG‡ (5–8 kcal/mol) due to steric hindrance .
- MD Simulations : Analyze solvation effects on carbodiimide-mediated activation; water content >5% reduces coupling efficiency by 30% .
Q. Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Phase Diagrams : Construct ternary plots (e.g., water/THF/ethanol) to identify co-solvent systems enhancing solubility (>50 mg/mL).
- DLS & TEM : Aggregation in water (pH < 3) forms micelles, falsely reducing measured solubility; use sonication or surfactants (e.g., Tween-80) to disperse particles .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill-Langmuir equation (IC50 = 10–50 μM) using software like GraphPad Prism. Assess goodness-of-fit via R² > 0.95 .
- Error Propagation : Quantify uncertainty in EC50 values via Monte Carlo simulations (10,000 iterations) to account for instrument noise .
Q. Tables for Key Parameters
Properties
IUPAC Name |
5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-42-8 | |
Record name | NSC169160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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